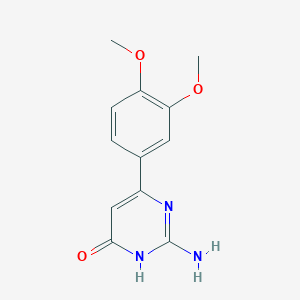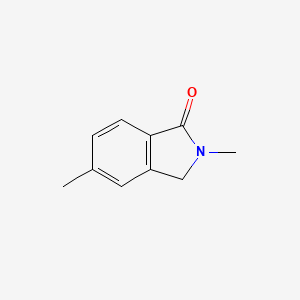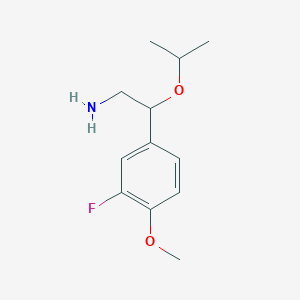
2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine is an organic compound that features a fluorinated aromatic ring and an isopropoxy group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine typically involves multiple steps. One common approach is to start with the preparation of 3-fluoro-4-methoxyphenylboronic acid, which can be synthesized through a palladium-catalyzed cross-coupling reaction . This intermediate is then subjected to further reactions to introduce the isopropoxy and ethanamine groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine has several scientific research applications, including:
Biology: It can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and isopropoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to modulation of biological pathways and physiological effects, making it a valuable tool in biochemical and pharmacological research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine include:
- 3-Fluoro-4-methoxyphenylboronic acid
- 2-(3-Fluoro-4-methoxyphenyl)ethan-1-ol
- 4-Fluoro-3-methoxyphenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the isopropoxyethanamine moiety
Properties
Molecular Formula |
C12H18FNO2 |
|---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H18FNO2/c1-8(2)16-12(7-14)9-4-5-11(15-3)10(13)6-9/h4-6,8,12H,7,14H2,1-3H3 |
InChI Key |
KUQMDZBRXMSTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CN)C1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


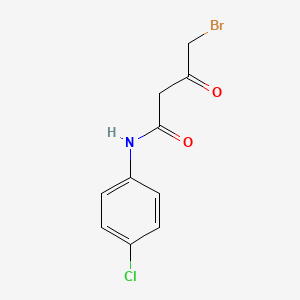
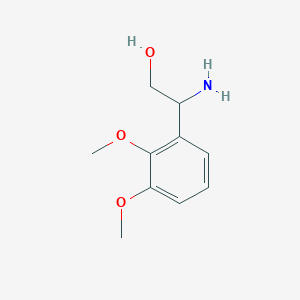
![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)

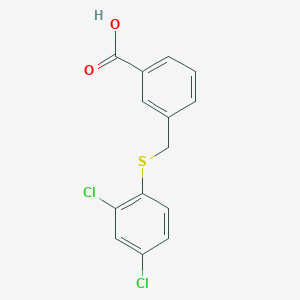
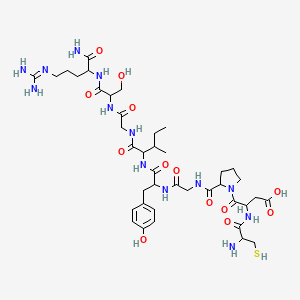

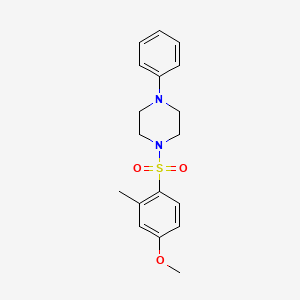
![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)
